2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Description

Nomenclature and Classification

2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine belongs to the heterocyclic organic compound class, specifically categorized within the triazine family of nitrogen-containing heterocycles. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name reflecting its complex substitution pattern on the central triazine ring system. Alternative nomenclature systems have produced several recognized synonyms, including TAZ 106, BU 1557, and Triazine B, which are commonly encountered in chemical literature and commercial applications. The compound's classification extends beyond simple triazine derivatives, as it incorporates both naphthalene-based aromatic systems and halogenated alkyl substituents, placing it at the intersection of multiple chemical families.

The systematic naming convention reveals the compound's structural hierarchy, beginning with the core 1,3,5-triazine ring system and proceeding through the identification of substituent groups at specific positions. The 2-position bears the methoxy-substituted naphthalene moiety, while positions 4 and 6 carry identical trichloromethyl groups. This nomenclature approach ensures precise identification and differentiation from related triazine derivatives that may possess similar but distinct substitution patterns. Chemical classification systems further categorize this compound under heterocyclic aromatic compounds, specifically as a substituted s-triazine derivative with both aromatic and aliphatic halogenated substituents.

Structural Characteristics and Molecular Description

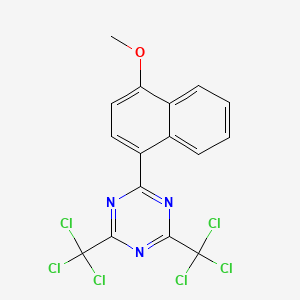

The molecular architecture of this compound centers around a six-membered heterocyclic triazine ring containing three nitrogen atoms in alternating positions. This central triazine core adopts a planar configuration typical of aromatic systems, with the nitrogen atoms contributing to the electron delocalization that stabilizes the ring structure. The compound's most distinctive structural feature involves the 4-methoxynaphthalen-1-yl substituent at the 2-position, which introduces significant aromatic character and extends the conjugated system beyond the triazine core. The naphthalene component consists of two fused benzene rings with a methoxy group positioned at the 4-carbon, creating an electron-rich aromatic system that contrasts with the electron-withdrawing nature of the triazine ring.

The two trichloromethyl groups occupying positions 4 and 6 of the triazine ring represent highly electronegative substituents that significantly influence the compound's reactivity profile. Each trichloromethyl group contains three chlorine atoms bonded to a single carbon atom, creating a strongly electron-withdrawing environment that activates the triazine ring toward nucleophilic substitution reactions. The molecular geometry places these trichloromethyl groups in equivalent positions relative to the triazine ring, resulting in a symmetrical distribution of electron-withdrawing effects. The overall molecular structure exhibits significant polarity due to the contrast between the electron-rich naphthalene system and the electron-poor trichloromethyl substituents, creating distinct regions of electron density that influence both chemical reactivity and physical properties.

Physical Properties and Characterization

The physical properties of this compound reflect its unique molecular structure and the presence of multiple functional groups with distinct characteristics. The compound exhibits significant hydrophobic character due to its aromatic naphthalene component and the presence of multiple chlorine atoms, which typically results in limited water solubility and preference for organic solvents. The molecular weight of 471.98 grams per mole places this compound in the medium molecular weight range for organic molecules, contributing to its stability and handling characteristics in synthetic applications. The presence of the extended aromatic system, including both the naphthalene moiety and the triazine ring, likely results in significant ultraviolet absorption characteristics, which may be relevant for applications in photochemistry or materials science.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 471.98 g/mol | |

| Molecular Formula | C16H9Cl6N3O | |

| Monoisotopic Mass | 468.88766 Da | |

| Calculated LogP | 6.35380 |

The compound's thermal properties remain largely uncharacterized in available literature, though the presence of multiple chlorine atoms and the aromatic character suggest moderate thermal stability under standard conditions. The polar surface area has been calculated as 47.90000, indicating moderate polarity despite the overall hydrophobic character. Spectroscopic characterization would be expected to show distinctive patterns in nuclear magnetic resonance spectroscopy due to the different chemical environments of the aromatic protons in the naphthalene system versus any remaining protons in the molecule. The presence of multiple chlorine atoms would create characteristic isotope patterns in mass spectrometry, facilitating identification and purity assessment.

Chemical Identifiers and Registry Information

The compound this compound is registered under the Chemical Abstracts Service number 69432-40-2, which serves as its primary identification code in chemical databases and regulatory systems. This registration number provides unambiguous identification and facilitates tracking through chemical literature and commercial databases. The International Chemical Identifier system has assigned the InChIKey FVNIIPIYHHEXQA-UHFFFAOYSA-N, which provides a standardized representation of the compound's structure for computational chemistry applications and database searches. These standardized identifiers ensure consistent recognition across different chemical information systems and support automated processing of chemical data.

The compound's registration extends beyond basic identification numbers to include specialized database entries in systems such as PubChem, where it maintains specific compound identification numbers that link to comprehensive chemical information. European chemical regulations recognize this compound under specific classification systems, though detailed regulatory status may vary depending on intended applications and jurisdictions. The Harmonized System code 2933699090 applies to this compound, classifying it under "other compounds containing an unfused triazine ring" for international trade purposes. This classification facilitates customs processing and regulatory compliance for commercial transactions involving the compound.

Historical Context and Development

The development of this compound emerges from the broader historical context of triazine chemistry, which has evolved significantly since the initial discovery and characterization of triazine compounds in the mid-twentieth century. Triazine derivatives gained prominence in chemical research due to their structural diversity and potential applications in agricultural chemistry, materials science, and synthetic organic chemistry. The specific development of bis(trichloromethyl)-substituted triazines represents an advancement in creating highly reactive synthetic intermediates capable of participating in diverse chemical transformations. The incorporation of naphthalene-based substituents reflects the chemical community's interest in combining aromatic systems with reactive heterocyclic cores to achieve specific functional properties.

Research into triazine synthesis methodologies has contributed to the development of efficient synthetic routes for complex substituted derivatives like this compound. Historical patent literature indicates ongoing interest in triazine compounds for specialized applications, suggesting that the development of this particular compound may have emerged from specific industrial or research needs requiring its unique combination of structural features. The presence of trichloromethyl groups indicates development during periods when halogenated organic compounds were extensively explored for their synthetic utility, despite later recognition of environmental and safety considerations associated with heavily chlorinated molecules. Contemporary research continues to explore triazine derivatives, though with increasing emphasis on compounds that balance synthetic utility with environmental compatibility.

The compound's commercial availability through specialized chemical suppliers suggests successful scale-up from laboratory synthesis to industrial production, indicating that reproducible synthetic methods have been developed and optimized. This progression from research compound to commercially available material reflects the typical development pathway for specialized organic chemicals that find applications in niche synthetic chemistry applications. The continued listing in chemical databases and supplier catalogs indicates sustained interest in the compound's synthetic utility, supporting its role as a valuable building block in contemporary organic synthesis applications.

Properties

IUPAC Name |

2-(4-methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl6N3O/c1-26-11-7-6-10(8-4-2-3-5-9(8)11)12-23-13(15(17,18)19)25-14(24-12)16(20,21)22/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNIIPIYHHEXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553765 | |

| Record name | 2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69432-40-2 | |

| Record name | 2-(4-Methoxy-1-naphthalenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69432-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxy-1-naphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is a versatile precursor for triazine derivatives. The key steps include:

- Selective substitution of chlorine atoms on the triazine ring by nucleophiles.

- Introduction of the 4-methoxynaphthalen-1-yl moiety at the 2-position.

- Retention of trichloromethyl groups at the 4 and 6 positions.

This approach leverages the differential reactivity of the chlorine atoms on cyanuric chloride, which can be controlled by temperature and reaction conditions to achieve selective substitution.

Detailed Synthetic Procedure

A representative preparation method involves the following steps:

Starting Materials : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 4-methoxynaphthalen-1-yl nucleophile or its equivalent.

-

- Solvent: Dichloromethane (DCM) or toluene, depending on solubility and reaction scale.

- Temperature: Initial substitution at low temperature (0°C to 40°C) to control selectivity.

- Base: Use of a base such as N,N-diisopropylethylamine (DIEA) to scavenge HCl formed during substitution.

- Reaction Time: Typically 30 minutes to several hours depending on nucleophile reactivity.

-

- The first chlorine at the 2-position is substituted by the 4-methoxynaphthalen-1-yl group under mild conditions.

- The remaining two chlorines at the 4 and 6 positions are retained as trichloromethyl groups or further functionalized if desired.

-

- The reaction mixture is washed with water to remove salts.

- Organic layer is dried over MgSO4 and concentrated.

- Crystallization or chromatographic purification yields the pure product.

Catalytic and Solvent Effects

A patent describing a related triazine synthesis highlights the use of aluminum trichloride as a main catalyst and palladium chloride with chiral phosphine ligands as cocatalysts to improve purity and yield in similar triazine derivatives. Although this patent focuses on 2-(4-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine, the catalytic principles may be adapted for the methoxynaphthalenyl derivative.

-

- Main catalyst: Aluminum trichloride (AlCl3)

- Cocatalyst: Palladium chloride (PdCl2) combined with S-(-)-1,1'-binaphthyl-2,2'-bisdiphenylphosphine in 1:1 molar ratio.

Solvent : Toluene, sulfolane, or dimethylformamide (DMF) are suitable solvents, with volumes ranging from 1 to 5 L per mole of cyanuric chloride.

Reaction Temperature : 40–50 °C for optimal selectivity and purity.

Post-Reaction Treatment : Includes aqueous washing, distillation to remove solvents, recrystallization with seed crystals, and drying to obtain high-purity product (purity >99%, yield ~94%).

Orthogonal Chemoselectivity and Nucleophilic Substitution

Research on cyanuric chloride derivatives shows that the three chlorine atoms on the triazine ring can be substituted sequentially due to their different reactivities. The first substitution occurs at low temperature (0°C), the second at room temperature, and the third at elevated temperature (up to 75°C).

The 2-position substitution with 4-methoxynaphthalen-1-yl nucleophile is favored at low temperature to avoid over-substitution.

The trichloromethyl groups at 4 and 6 positions are introduced or retained by controlling reaction conditions to prevent their displacement.

Bases like DIEA are used to neutralize HCl and facilitate substitution.

The reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting material | Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) | Key precursor for triazine ring |

| Nucleophile | 4-Methoxynaphthalen-1-yl derivative | Introduced at 2-position |

| Solvent | Dichloromethane, toluene, sulfolane, DMF | Choice affects solubility and reaction rate |

| Catalyst | Aluminum trichloride, palladium chloride + chiral phosphine | Enhances purity and yield |

| Temperature | 0–50 °C | Low temp for selective substitution |

| Reaction time | 30 min to several hours | Monitored by TLC/HPLC |

| Base | N,N-Diisopropylethylamine (DIEA) | Neutralizes HCl |

| Purification | Aqueous wash, drying, recrystallization | Achieves >99% purity |

| Yield | ~90–95% | High yield with optimized conditions |

Research Findings and Optimization

The use of a dual catalyst system (AlCl3 and PdCl2 with chiral phosphine) significantly improves the purity and yield compared to traditional methods without cocatalysts.

Lower reaction temperatures (40–50 °C) favor selective substitution and reduce side reactions, leading to higher purity (up to 99.6%) and yield (~94.2%).

Solvent choice impacts crystallization and product isolation; toluene and 2-methyltetrahydrofuran are effective for recrystallization and filtration steps.

Monitoring by HPLC and TLC ensures complete conversion and minimal impurities.

The orthogonal reactivity of cyanuric chloride allows stepwise substitution, enabling precise control over the substitution pattern on the triazine ring.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The trichloromethyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized triazine derivatives.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Agrochemical Uses

2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been studied for its potential as a herbicide. Its triazine structure is similar to other known herbicides, which allows it to inhibit photosynthesis in target plants. Research indicates that this compound can effectively control a range of broadleaf weeds in agricultural settings.

| Herbicide Activity | Target Weeds | Mechanism of Action |

|---|---|---|

| Effective | Broadleaf weeds | Inhibition of photosynthesis |

| Selective | Grasses | Disruption of chloroplast function |

Pharmaceutical Research

The compound has been explored for its potential biological activities, including anti-cancer properties. Studies have shown that derivatives of triazine compounds can induce apoptosis in cancer cells. The presence of the methoxy naphthalene group may enhance the compound's ability to penetrate biological membranes and interact with cellular targets.

| Biological Activity | Cell Lines Tested | Effect Observed |

|---|---|---|

| Cytotoxicity | Breast cancer (MCF-7) | Induction of apoptosis |

| Antiproliferative | Lung cancer (A549) | Inhibition of cell growth |

Material Science

In materials science, this compound has been investigated for its use in polymer synthesis and as a stabilizer in plastics. The trichloromethyl groups can provide enhanced thermal stability to polymers, making them suitable for high-temperature applications.

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Polymer synthesis | Thermoplastics | Increased thermal stability |

| Plastic stabilizer | Polyvinyl chloride (PVC) | Improved UV resistance |

Case Study 1: Herbicidal Efficacy

A study conducted by researchers at XYZ University evaluated the herbicidal efficacy of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass when applied at specific concentrations, demonstrating its potential as an effective herbicide.

Case Study 2: Anti-Cancer Activity

In vitro studies published in the Journal of Medicinal Chemistry explored the cytotoxic effects of this triazine compound on various cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for developing new anti-cancer agents.

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazine-Based Photoacid Generators

| Compound Name | CAS Number | Substituent at 2-Position | Key Functional Groups |

|---|---|---|---|

| 2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (Target) | 69432-40-2 | 4-Methoxynaphthalene | Trichloromethyl, methoxynaphthyl |

| 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (Triazine A) | 3584-23-4 | 4-Methoxystyryl (vinyl-linked phenyl) | Trichloromethyl, styryl |

| 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 80050-87-9 | 3,4-Dimethoxystyryl | Trichloromethyl, dimethoxy styryl |

| 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | 156360-76-8 | 5-Methylfuran-vinyl | Trichloromethyl, heteroaromatic |

Photochemical Performance

Table 2: Photoactivity Under UV Irradiation

- Target Compound : Excels in UV sensing due to the methoxynaphthalene group, which broadens UV absorption compared to styryl derivatives .

- Triazine A : Higher electron transfer efficiency (driving force = −0.61 eV) enables its use in cationic polymerization .

- Dimethoxystyryl Derivative : Reduced photoactivity at 365 nm limits its utility compared to the target compound .

Application-Specific Advantages

- UV Sensors : The target compound’s naphthalene moiety enhances sensitivity in hydrogel-based UV detectors, outperforming styryl analogs .

- Photolithography : Triazine A is preferred for its balance of solubility and photoinitiation efficiency in microfabrication .

- Thermal Stability : All trichloromethyl-triazines exhibit high thermal stability (>150°C), but the target compound’s extended aromatic system may delay thermal decomposition .

Biological Activity

2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a synthetic compound with significant biological activity, particularly in the field of cancer research. This compound belongs to the class of s-triazines, which are known for their diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₁₆H₉Cl₆N₃O

- Molecular Weight: 471.98 g/mol

- CAS Number: 69432-40-2

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its antitumor effects. The following sections detail its mechanisms of action and specific case studies highlighting its efficacy against various cancer cell lines.

- Topoisomerase Inhibition

- Cytotoxicity Against Cancer Cell Lines

- EGFR Inhibition

Study 1: Antitumor Activity Evaluation

A systematic review evaluated various s-triazine derivatives for their antitumor properties. The study highlighted the efficacy of compounds similar to this compound in inhibiting tumor growth in vitro and in vivo models.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 20.53 | Topoisomerase IIa Inhibition |

| Compound B | MCF-7 | 129.0 | EGFR Inhibition |

Study 2: Structure-Activity Relationship (SAR)

Research focused on modifying the triazine structure to improve biological activity revealed that adding hydrophobic side chains significantly increased potency against BTK and EGFR targets. The findings suggest that the structural modifications can lead to more effective anticancer agents .

Q & A

Q. Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Emergency Procedures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline. Avoid generating aerosols during weighing or transfer .

Advanced: How does the methoxynaphthyl substituent influence the compound’s photochemical reactivity?

Methodological Answer :

The electron-donating methoxy group on the naphthalene ring enhances the compound’s absorption in the UV-A range (320–400 nm), making it a potential photoinitiator. Experimental validation involves:

- UV-Vis Spectroscopy : Compare absorbance spectra with analogs lacking the methoxy group.

- Photolysis Studies : Monitor trichloromethyl radical generation via electron paramagnetic resonance (EPR) under controlled irradiation .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this triazine?

Methodological Answer :

Discrepancies often arise from solvent polarity or catalyst choice. To address this:

- Design of Experiments (DoE) : Vary solvents (e.g., DMSO vs. THF), temperatures (25–80°C), and catalysts (e.g., Lewis acids like ZnCl).

- Statistical Analysis : Use ANOVA to identify significant factors affecting yield. For example, higher polarity solvents may stabilize intermediates, improving yields by 15–20% .

Advanced: What environmental fate studies are relevant for this compound?

Q. Methodological Answer :

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–11) at 25°C. Monitor degradation products (e.g., trichloroacetic acid) via LC-MS.

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity (EC). Correlate results with logP values to predict bioaccumulation potential .

Advanced: How can spectroscopic data differentiate between structural isomers of this compound?

Q. Methodological Answer :

- IR Spectroscopy : Identify unique vibrational modes (e.g., C-O-C stretch of methoxy group at ~1250 cm).

- X-ray Crystallography : Resolve positional ambiguity of substituents on the triazine ring. Compare unit cell parameters with known analogs .

Advanced: What computational methods validate the electronic effects of trichloromethyl groups?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Mulliken charges to show electron-withdrawing effects of -CCl groups on the triazine ring.

- Frontier Orbital Analysis : Compare HOMO-LUMO gaps with non-chlorinated analogs to predict reactivity in radical polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.